N,N-Diphenyl-cinnamamide is a chemical compound classified as a cinnamide, characterized by the presence of a cinnamoyl group linked to a diphenylamine moiety. Its molecular formula is , and it has a molecular weight of approximately 299.4 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis .
N,N-Diphenyl-cinnamamide can be synthesized through various methods:
The molecular structure of N,N-Diphenyl-cinnamamide features a central carbon-carbon double bond (alkene) linked to an amide group. The diphenylamine moiety contributes significantly to its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | (E)-N,N-diphenyl-2-propenamide |
| InChI Key | GCTCULHQKVKNJT-WUKNDPDISA-N |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
N,N-Diphenyl-cinnamamide undergoes several key chemical reactions:
The mechanism of action for N,N-Diphenyl-cinnamamide varies depending on its application:
N,N-Diphenyl-cinnamamide has several important scientific applications:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8